N-octylhexanecarboxamide
Description
N-Octylhexanecarboxamide is a synthetic amide compound characterized by an octyl group (C₈H₁₇) attached to the nitrogen atom of a hexanecarboxamide backbone (C₆H₁₁CONH-). Its structure combines a moderately long alkyl chain with a carboxamide functional group, rendering it useful in applications such as surfactants, lubricants, and pharmaceutical intermediates. The compound’s amphiphilic nature allows it to interact with both polar and nonpolar environments, a property exploited in formulations requiring solubility modulation or interfacial activity.
Synthetically, this compound is typically prepared via carbodiimide-mediated coupling of hexanoic acid with n-octylamine or through direct acylation of the amine. Purification often involves chromatography or recrystallization, depending on the desired purity .
Properties
Molecular Formula |
C15H31NO |
|---|---|
Molecular Weight |
241.41 g/mol |
IUPAC Name |
N-octylheptanamide |
InChI |
InChI=1S/C15H31NO/c1-3-5-7-9-10-12-14-16-15(17)13-11-8-6-4-2/h3-14H2,1-2H3,(H,16,17) |
InChI Key |
NZWLRBVKEBTPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and functional properties of N-octylhexanecarboxamide can be contextualized by comparing it with structurally analogous amides. Key compounds for comparison include:
N-Heptylhexanecarboxamide (C₇H₁₅-C₆H₁₁CONH₂)
- Structural Difference : Shorter alkyl chain (C₇ vs. C₈).
- Impact : Reduced hydrophobicity lowers melting point (mp: ~85°C vs. 92°C for this compound) and enhances water solubility (0.2 g/L vs. 0.1 g/L).
- Applications: Less effective in nonpolar solvent systems but favored in emulsifiers requiring moderate hydrophobicity.
N-Octylpentanecarboxamide (C₈H₁₇-C₅H₉CONH₂)
- Structural Difference : Shorter carboxamide chain (C₅ vs. C₆).
- Impact : Increased rigidity due to reduced chain flexibility, raising thermal stability (decomposition at 220°C vs. 210°C for this compound).
- Applications : Preferred in high-temperature lubricants but less effective in micelle formation due to lower amphiphilicity.
This compound vs. Branched Analogs (e.g., N-Isooctylhexanecarboxamide)
- Structural Difference : Branched alkyl chain introduces steric hindrance.
- Impact: Lower crystallinity (mp: ~78°C) and improved solubility in organic solvents (e.g., 25% higher in ethanol).
- Applications : Enhanced performance in polymer plasticizers but reduced efficacy as a surfactant.
Data Tables
Table 1: Physicochemical Properties of Selected Amides
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (g/L) | Log P |
|---|---|---|---|---|
| This compound | 241.4 | 92 | 0.1 | 3.8 |
| N-Heptylhexanecarboxamide | 227.3 | 85 | 0.2 | 3.2 |
| N-Octylpentanecarboxamide | 227.3 | 88 | 0.15 | 3.5 |
| N-Isooctylhexanecarboxamide | 241.4 | 78 | 0.3 | 3.0 |
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